![molecular formula C16H15NO4S B12885497 Benzenesulfonic acid, 2-[(4S)-4,5-dihydro-4-(phenylmethyl)-2-oxazolyl]- CAS No. 832104-36-6](/img/structure/B12885497.png)
Benzenesulfonic acid, 2-[(4S)-4,5-dihydro-4-(phenylmethyl)-2-oxazolyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(4-Benzyl-4,5-dihydrooxazol-2-yl)benzenesulfonic acid is a chiral compound that features a benzyl group attached to a dihydrooxazole ring, which is further connected to a benzenesulfonic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(4-Benzyl-4,5-dihydrooxazol-2-yl)benzenesulfonic acid typically involves the following steps:
Formation of the Dihydrooxazole Ring: This can be achieved by reacting an amino alcohol with a carboxylic acid derivative under dehydrating conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.
Sulfonation: The final step involves the sulfonation of the benzene ring, which can be carried out using sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods: In an industrial setting, the production of (S)-2-(4-Benzyl-4,5-dihydrooxazol-2-yl)benzenesulfonic acid would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the sulfonic acid group, potentially converting it to a sulfonamide.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.
Major Products:
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Sulfonamides.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
(S)-2-(4-Benzyl-4,5-dihydrooxazol-2-yl)benzenesulfonic acid has several applications in scientific research:
Chemistry: It can be used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound may serve as a ligand in the study of enzyme-substrate interactions.
Industry: It can be used in the production of advanced materials, such as polymers with specific properties.
Mechanism of Action
The mechanism by which (S)-2-(4-Benzyl-4,5-dihydrooxazol-2-yl)benzenesulfonic acid exerts its effects depends on its specific application. In a biological context, it may interact with enzymes or receptors, altering their activity. The dihydrooxazole ring can participate in hydrogen bonding and other non-covalent interactions, while the sulfonic acid group can engage in ionic interactions.
Comparison with Similar Compounds
®-2-(4-Benzyl-4,5-dihydrooxazol-2-yl)benzenesulfonic acid: The enantiomer of the compound , which may have different biological activities.
2-(4-Benzyl-4,5-dihydrooxazol-2-yl)benzenesulfonic acid: The racemic mixture of both enantiomers.
2-(4-Methyl-4,5-dihydrooxazol-2-yl)benzenesulfonic acid: A similar compound with a methyl group instead of a benzyl group.
Uniqueness: (S)-2-(4-Benzyl-4,5-dihydrooxazol-2-yl)benzenesulfonic acid is unique due to its specific chiral configuration and the presence of both a dihydrooxazole ring and a benzenesulfonic acid group. This combination of features allows it to participate in a wide range of chemical reactions and interactions, making it a versatile compound for various applications.
Properties
CAS No. |
832104-36-6 |
|---|---|
Molecular Formula |
C16H15NO4S |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
2-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]benzenesulfonic acid |
InChI |
InChI=1S/C16H15NO4S/c18-22(19,20)15-9-5-4-8-14(15)16-17-13(11-21-16)10-12-6-2-1-3-7-12/h1-9,13H,10-11H2,(H,18,19,20)/t13-/m0/s1 |
InChI Key |
UPCSFAPOZOWKBR-ZDUSSCGKSA-N |
Isomeric SMILES |
C1[C@@H](N=C(O1)C2=CC=CC=C2S(=O)(=O)O)CC3=CC=CC=C3 |
Canonical SMILES |
C1C(N=C(O1)C2=CC=CC=C2S(=O)(=O)O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


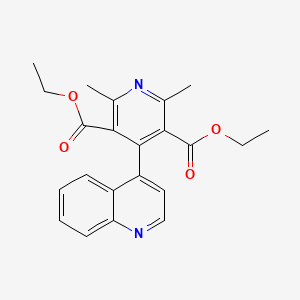

![2-(2-Ethoxy-2-oxoethyl)benzo[d]oxazole-7-acrylic acid](/img/structure/B12885436.png)
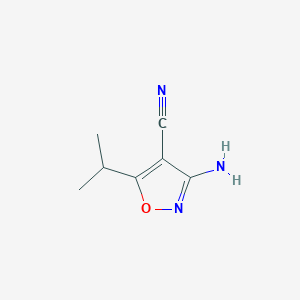
![2-(7-Chloro-1H-pyrrolo[2,3-c]pyridin-1-yl)ethanol](/img/structure/B12885442.png)

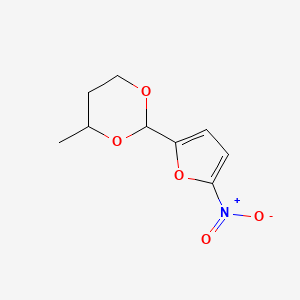
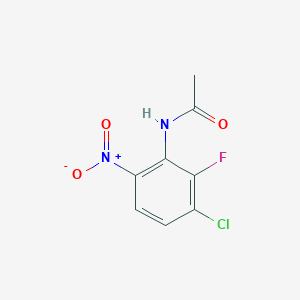
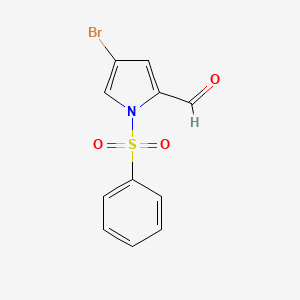
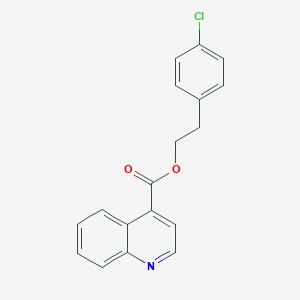
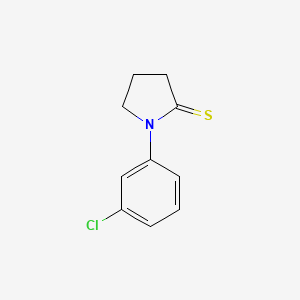
![3-(Pyridin-4-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12885494.png)
![2-[2-(Dimethylamino)ethyl]-5-iodo-3-propylquinolin-8-ol](/img/structure/B12885500.png)
![2-(Carboxy(hydroxy)methyl)-5-(methoxycarbonyl)benzo[d]oxazole](/img/structure/B12885506.png)
